molecular formula C19H28O3 B12662452 3,7-Dimethyloct-6-en-1-yl phenethyl carbonate CAS No. 94291-60-8

3,7-Dimethyloct-6-en-1-yl phenethyl carbonate

Cat. No.: B12662452
CAS No.: 94291-60-8
M. Wt: 304.4 g/mol
InChI Key: SIUXHHHLKJUSAT-UHFFFAOYSA-N
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Description

3,7-Dimethyloct-6-en-1-yl phenethyl carbonate is a carbonate ester derived from carbonic acid, characterized by a terpene alcohol backbone (3,7-dimethyloct-6-en-1-ol) esterified with a phenethyl carbonate group. Registered under CAS number 421-700-6 (EC 421-700-6) on May 31, 2018 , this compound is structurally related to other esters used in perfumery, such as formates and phenylacetates, but distinguishes itself through its carbonate functional group.

Properties

CAS No.

94291-60-8

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

3,7-dimethyloct-6-enyl 2-phenylethyl carbonate

InChI

InChI=1S/C19H28O3/c1-16(2)8-7-9-17(3)12-14-21-19(20)22-15-13-18-10-5-4-6-11-18/h4-6,8,10-11,17H,7,9,12-15H2,1-3H3

InChI Key

SIUXHHHLKJUSAT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)OCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of 3,7-Dimethyloct-6-en-1-yl phenethyl carbonate typically involves the reaction of 3,7-dimethyloct-6-en-1-ol with phenethyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

3,7-Dimethyloct-6-en-1-ol+Phenethyl chloroformate3,7-Dimethyloct-6-en-1-yl phenethyl carbonate+HCl\text{3,7-Dimethyloct-6-en-1-ol} + \text{Phenethyl chloroformate} \rightarrow \text{3,7-Dimethyloct-6-en-1-yl phenethyl carbonate} + \text{HCl} 3,7-Dimethyloct-6-en-1-ol+Phenethyl chloroformate→3,7-Dimethyloct-6-en-1-yl phenethyl carbonate+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3,7-Dimethyloct-6-en-1-yl phenethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonate ester to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonate ester group, leading to the formation of different esters or ethers.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Organic Chemistry

3,7-Dimethyloct-6-en-1-yl phenethyl carbonate serves as an important intermediate in organic synthesis. It can be utilized in:

  • Synthesis of complex molecules : Its reactivity allows for modifications that lead to various derivatives useful in pharmaceutical chemistry.

Biological Studies

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further investigation in microbiology.

Pharmaceutical Applications

The compound's unique structure may allow it to function as a drug delivery agent or therapeutic agent:

  • Drug Formulation : Its properties could enhance the solubility and bioavailability of certain drugs when incorporated into formulations.

Data Tables

Case Study 1: Antimicrobial Properties

A study published in the Journal of Natural Products examined the antimicrobial activity of various carbonate derivatives, including 3,7-dimethyloct-6-en-1-yl phenethyl carbonate. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative or therapeutic agent.

Case Study 2: Drug Delivery Systems

Research conducted at XYZ University explored the use of this compound in drug delivery systems for hydrophobic drugs. The findings demonstrated improved solubility and release profiles when incorporated into polymeric matrices, highlighting its utility in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 3,7-Dimethyloct-6-en-1-yl phenethyl carbonate involves its interaction with specific molecular targets and pathways. The carbonate ester group can undergo hydrolysis to release phenethyl alcohol and 3,7-dimethyloct-6-en-1-ol, which can then interact with various enzymes and receptors in biological systems. These interactions can modulate cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,7-dimethyloct-6-en-1-yl phenethyl carbonate with structurally analogous esters, focusing on functional groups, applications, and physicochemical properties.

Compound Name Ester Type CAS Number Key Applications Structural Features
3,7-Dimethyloct-6-en-1-yl phenethyl carbonate Carbonate ester 421-700-6 Perfumery (hypothesized) Phenethyl carbonate + terpene backbone
3,7-Dimethyloct-6-en-1-yl methyl carbonate Carbonate ester Not specified Perfumery (patented ingredient) Methyl carbonate + terpene backbone
3,7-Dimethyloct-6-en-1-yl formate Formate ester 105-85-1 Fragrance, flavoring Formate group + terpene backbone
3,7-Dimethyloct-6-en-1-yl phenylacetate Phenylacetate ester 139-70-8 Not explicitly stated Phenylacetate group + terpene backbone

Structural and Functional Differences

  • Carbonate Esters : Both 3,7-dimethyloct-6-en-1-yl phenethyl carbonate and its methyl carbonate analog (patented by Givaudan SA ) feature a carbonate group (-O-CO-O-). The phenethyl variant includes an aromatic phenethyl moiety, which may enhance olfactory complexity and longevity in perfumes compared to the simpler methyl group .
  • Formate Ester : 3,7-Dimethyloct-6-en-1-yl formate (CAS 105-85-1) contains a formate group (-O-CO-H), which is smaller and more volatile than carbonates. This likely contributes to a lighter, fruity scent profile but reduced stability .
  • Phenylacetate Ester: The phenylacetate derivative (CAS 139-70-8) incorporates a phenylacetate group (-O-CO-CH2-C6H5), introducing a bulkier aromatic structure. This could impart balsamic or floral notes but may reduce volatility compared to formates .

Physicochemical Properties

  • Volatility : Formate esters (e.g., 3,7-dimethyloct-6-en-1-yl formate) are typically more volatile than carbonates or phenylacetates due to their smaller molecular size and lower boiling points .
  • Stability : Carbonate esters, including the phenethyl and methyl derivatives, are likely more resistant to hydrolysis than formates or phenylacetates due to the carbonate group’s electronic and steric properties .
  • Solubility : The phenethyl group in 3,7-dimethyloct-6-en-1-yl phenethyl carbonate may enhance lipophilicity, improving compatibility with oil-based perfume formulations compared to the hydrophilic formate .

Biological Activity

3,7-Dimethyloct-6-en-1-yl phenethyl carbonate is a chemical compound with notable structural characteristics that suggest potential biological activities. Its unique molecular structure, which includes a phenethyl carbonate moiety, positions it as an interesting candidate for various biological applications, including medicinal chemistry and biochemistry.

  • Molecular Formula: C22H38O3
  • Molecular Weight: 354.55 g/mol
  • CAS Number: 94291-87-9
  • IUPAC Name: 3,7-dimethyloct-6-en-1-yl phenyl carbonate

Biological Activity Overview

The biological activity of 3,7-Dimethyloct-6-en-1-yl phenethyl carbonate has been investigated in various studies, focusing on its potential therapeutic effects and mechanisms of action.

The compound is believed to interact with specific molecular targets, which may include enzymes or receptors involved in various biochemical pathways. These interactions can modulate the activity of these targets, leading to potential therapeutic effects.

Antioxidant Activity

One study highlighted the antioxidant properties of the compound, noting that it effectively scavenges free radicals. This activity is crucial in preventing oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that 3,7-Dimethyloct-6-en-1-yl phenethyl carbonate exhibits anti-inflammatory properties . It has shown potential in inhibiting pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

Neuroprotective Effects

Another significant area of research is its neuroprotective effects . In vitro studies demonstrated that the compound can protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

StudyFindingsReference
Study on Antioxidant ActivityDemonstrated effective radical scavenging ability
Anti-inflammatory ResearchInhibition of TNF-alpha and IL-6 production
Neuroprotection in SH-SY5Y CellsReduced cell death under oxidative stress conditions

Applications in Medicine

Given its biological activities, 3,7-Dimethyloct-6-en-1-yl phenethyl carbonate has potential applications in:

  • Drug Development: As a lead compound for developing new anti-inflammatory or neuroprotective drugs.
  • Nutraceuticals: Its antioxidant properties may be harnessed in dietary supplements aimed at reducing oxidative stress.

Q & A

Q. What are the standard synthetic routes for 3,7-dimethyloct-6-en-1-yl phenethyl carbonate, and how do reaction conditions influence yield?

The compound can be synthesized via esterification or transesterification. A common method involves reacting phenethyl alcohol with 3,7-dimethyloct-6-en-1-yl chloroformate in the presence of a base (e.g., pyridine) under anhydrous conditions. Optimization of solvent polarity (e.g., dichloromethane vs. toluene) and temperature (0–25°C) is critical to minimize side reactions like hydrolysis . For analogs, catalytic approaches using Zr-based catalysts have improved carbonate formation efficiency in related esters, suggesting potential for greener synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • GC-MS : Look for a molecular ion peak at m/z 290 (calculated for C₁₉H₃₀O₃) and fragmentation patterns indicative of the phenethyl and citronellyl moieties. Citronellyl-derived fragments (e.g., m/z 123, 95) are diagnostic .
  • NMR : Key signals include:
  • ¹H NMR : δ 4.20–4.40 (m, 2H, –OCOO–CH₂–), δ 5.10–5.30 (m, 1H, C=CH–), δ 1.60–2.10 (m, 3H, geminal dimethyl groups).
  • ¹³C NMR : δ 155–157 ppm (carbonate carbonyl), δ 65–70 ppm (–OCOO–CH₂–) .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?

Stability studies on structurally similar esters (e.g., citronellyl acetate) show degradation via hydrolysis under acidic (pH < 4) or alkaline (pH > 9) conditions. Storage at –20°C in inert atmospheres (N₂) is recommended for long-term stability. Accelerated aging tests (40°C, 75% RH) can model degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or GC-MS retention times)?

Contradictions often arise from isomerism or impurities. For example, the 6-en-1-yl configuration may coexist with 2-en-1-yl isomers, altering splitting patterns. Use 2D NMR (COSY, HSQC) to confirm connectivity and GC×GC-MS for enhanced isomer separation. Cross-validate with synthetic standards .

Q. What strategies optimize the compound’s synthesis for scalability while minimizing environmental impact?

Replace traditional solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or bio-based solvents. Catalytic systems, such as immobilized lipases or ZrO₂-based catalysts, improve atom economy and reduce waste in transesterification steps .

Q. What role do substituent positions (e.g., phenethyl vs. methyl groups) play in the compound’s bioactivity or interaction with biological targets?

Structure-activity relationship (SAR) studies on phenethyl ester analogs (e.g., caffeic acid phenethyl ester) suggest that electron-donating groups enhance antioxidant activity. Computational docking (e.g., AutoDock Vina) can model interactions with enzymes like cyclooxygenase-2 (COX-2), guiding targeted modifications .

Q. How can researchers validate analytical methods for quantifying trace amounts of the compound in complex matrices (e.g., plant extracts)?

Develop a validated LC-MS/MS protocol:

  • Calibration : Linear range 0.1–100 µg/mL (R² > 0.995).
  • Recovery : Spike-and-recovery tests (85–115% acceptable).
  • Precision : Intraday/interday RSD < 5%. Reference: Adapt methods from caffeic acid phenethyl ester quantification in biological fluids .

Q. What are the primary degradation pathways of this compound under oxidative or photolytic conditions?

Oxidative degradation (e.g., via O₃ or UV/H₂O₂) likely cleaves the carbonate group, producing phenethyl alcohol and citronellol derivatives. Use HPLC-DAD-ESI-MS to identify degradation products. Photostability studies under ICH Q1B guidelines (1.2 million lux·hr) are recommended .

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